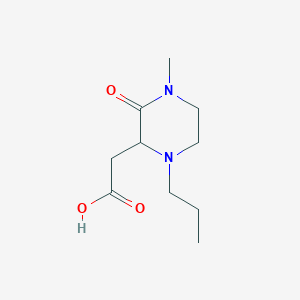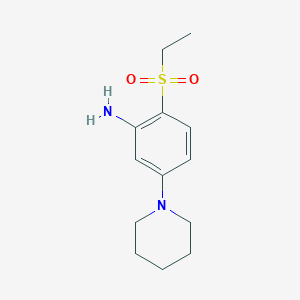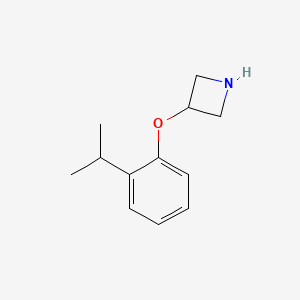![molecular formula C20H24N4O2 B1392492 Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate CAS No. 1242974-44-2](/img/structure/B1392492.png)
Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate
説明
Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H24N4O2 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate is a synthetic compound that has been found to have inhibitory activity against Bruton’s tyrosine kinase (BTK) . BTK is a crucial enzyme in the B-cell antigen receptor signaling pathway, which plays a significant role in the development and functioning of B cells .
Mode of Action
The compound interacts with BTK, inhibiting its activity . This inhibition disrupts the B-cell antigen receptor signaling pathway, leading to changes in B cell function
Biochemical Pathways
By inhibiting BTK, the compound affects the B-cell antigen receptor signaling pathway . This pathway is crucial for the development and functioning of B cells. Disruption of this pathway can lead to changes in B cell activity, potentially affecting immune responses .
Result of Action
The inhibition of BTK by the compound can lead to changes in B cell activity . This can potentially affect immune responses, as B cells play a crucial role in the immune system
生化学分析
Biochemical Properties
Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of Bruton’s tyrosine kinase (BTK). This compound has shown potent BTK inhibition with IC50 values in the nanomolar range . It interacts with various enzymes and proteins, including BTK, by binding to the active site and inhibiting its activity. This interaction is crucial for its potential therapeutic effects, particularly in the treatment of diseases where BTK plays a key role, such as certain types of cancer and autoimmune disorders .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cellular assays, this compound has demonstrated significant potency in inhibiting BTK activity in U937 and Ramos cells . This inhibition leads to alterations in cell signaling pathways, particularly those involved in cell proliferation and survival. The compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent, as it can modulate key pathways involved in disease progression .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of BTK. The compound binds to the active site of BTK, preventing its phosphorylation and subsequent activation . This inhibition disrupts downstream signaling pathways that are essential for cell proliferation and survival. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins, further contributing to its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits BTK activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal therapeutic window for its use. Threshold effects and dose-response relationships are critical for understanding the compound’s safety and efficacy in vivo .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall pharmacokinetic profile. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and optimizing its therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . The compound’s localization and accumulation in specific tissues can impact its efficacy and safety. Studies have shown that the compound is efficiently transported across cellular membranes, allowing it to reach its target sites and exert its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy as a therapeutic agent .
特性
IUPAC Name |
tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-20(2,3)26-19(25)23-13-11-22(12-14-23)18-17-9-6-10-24(17)16-8-5-4-7-15(16)21-18/h4-10H,11-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSQDZMRYAWTDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N4C2=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(4-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1392411.png)

![1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392413.png)
![1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol](/img/structure/B1392415.png)



![2-[(2-Hydroxy-1,1-dimethylethyl)amino]-nicotinic acid](/img/structure/B1392422.png)
![Methyl 6-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B1392423.png)




